N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide
Description
Properties
Molecular Formula |
C21H21F3N2O3 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C21H21F3N2O3/c22-21(23,24)29-16-10-8-15(9-11-16)20(28)25-13-12-19(27)26-18-7-3-5-14-4-1-2-6-17(14)18/h1-2,4,6,8-11,18H,3,5,7,12-13H2,(H,25,28)(H,26,27) |
InChI Key |
SGNRHEDBLPGDDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the core structures. The key steps include:
Formation of the Tetrahydronaphthalene Core: This can be achieved through hydrogenation of naphthalene using catalysts such as platinum or palladium under high pressure and temperature.
Introduction of the Propyl Chain: This involves the reaction of the tetrahydronaphthalene derivative with a propylating agent, often under basic conditions.
Attachment of the Benzamide Group: The final step involves the coupling of the propylated tetrahydronaphthalene with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with platinum or palladium catalysts.
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its properties in the development of novel materials, including polymers and coatings.
Biological Studies: Researchers investigate its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signal transduction and metabolic processes .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (R)-N-(3-oxo-3-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)propyl)-4-(trifluoromethoxy)benzamide
- CAS No.: 2029049-79-2
- Molecular Formula : C₂₁H₂₁F₃N₂O₃
- Molecular Weight : 406.4 g/mol
- Key Features : A chiral compound with an (R)-configured tetrahydronaphthalene core, a trifluoromethoxy-substituted benzamide group, and a keto-propyl linker .
Pharmacological Profile :
Developed as ML390, this compound is a human dihydroorotate dehydrogenase (DHODH) inhibitor with demonstrated differentiation-inducing activity in acute myeloid leukemia (AML) cells . Its solubility in organic solvents (≥40.6 mg/mL in DMSO) and poor aqueous solubility highlight its suitability for in vitro studies .
Structural and Functional Comparison with Analogous Compounds
Structural Analogs from Pharmacopeial Forum (2017)
Three compounds from Pharmacopeial Forum share the tetrahydronaphthalene backbone but differ in substituents and functional groups:
Comparison with ML390 :
- Core Similarity : All share the tetrahydronaphthalene scaffold.
- Divergence : ML390 lacks thiophene groups but incorporates a trifluoromethoxy-benzamide moiety, enhancing metabolic stability and target specificity for DHODH .
- Stereochemistry : ML390’s (R)-configuration contrasts with the (S)-isomers in compounds d–f, which may lead to divergent binding affinities .
Functional Analogs from GPCR/Ion Channel Research (2011)
Compounds like L742791 and L748337 (G-protein coupled receptor ligands) exhibit structural complexity but differ mechanistically from ML390:
| Compound ID | Key Features | Target |
|---|---|---|
| L742791 | Iodobenzenesulfonamide and hydroxyphenoxy groups | β-adrenergic receptors |
| L748337 | Phenylsulfonylamino and hydroxypropoxy groups | Serotonin or adrenergic receptors |
Comparison with ML390 :
Physicochemical and Pharmacokinetic Properties
Key Insight : ML390’s trifluoromethoxy group balances lipophilicity and stability, whereas analogs with sulfonate or thiophene groups prioritize solubility or receptor engagement .
Biological Activity
N-[3-oxo-3-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propyl]-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C21H24F3N2O3
- Molecular Weight : 404.43 g/mol
The compound features a trifluoromethoxy group that enhances its lipophilicity and bioavailability, alongside a tetrahydronaphthalene moiety which contributes to its biological activity.
This compound is believed to interact with various biological targets through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways. For instance, studies suggest it could affect pathways related to cancer proliferation by inhibiting key kinases.
- Receptor Modulation : It may act as a modulator of G protein-coupled receptors (GPCRs), which are crucial for various physiological processes including neurotransmission and immune response .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains trifluoromethyl group | Anticancer |
| Compound B | Tetrahydronaphthalene core | Anti-inflammatory |
| Compound C | Aromatic amide structure | Neuroprotective |
The presence of the trifluoromethoxy group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may also exhibit neuroprotective effects. The tetrahydronaphthalene structure is known for its potential in modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antitumor Activity : In a study involving various benzamide derivatives, it was found that specific modifications led to enhanced activity against tumor cells. The introduction of lipophilic groups significantly increased potency against cancer cell lines .
- Neuroprotection in Animal Models : Research demonstrated that similar compounds reduced neurodegeneration in models of Alzheimer's disease by modulating gamma-secretase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
